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Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methyl-2-octanol is a tertiary alcohol that presents unique properties as a solvent in organic

synthesis. Its high boiling point, steric hindrance, and moderate polarity make it a compelling

alternative to more conventional solvents, particularly in reactions requiring elevated

temperatures and in systems where solvent participation is to be minimized. As a tertiary

alcohol, it is resistant to oxidation under many conditions. These characteristics suggest its

utility in a range of transformations, including palladium-catalyzed cross-coupling reactions.

While direct literature examples of 2-methyl-2-octanol as a primary solvent are limited, its

analogous behavior to other tertiary alcohols like tert-butanol and tert-amyl alcohol allows for

the development of robust synthetic protocols.

Physicochemical Properties of 2-Methyl-2-octanol
A comprehensive understanding of a solvent's physical properties is crucial for its application in

chemical synthesis. The key properties of 2-methyl-2-octanol are summarized below,

providing a basis for its selection and use in various reaction setups.
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Property Value Reference

Molecular Formula C₉H₂₀O [1]

Molecular Weight 144.25 g/mol [1]

Boiling Point 177-178 °C [1]

Melting Point 6.15 °C (estimate)

Density 0.825 g/cm³

Flash Point 71.1 °C

Water Solubility Approx. 495 mg/L at 25 °C [1]

Applications in Organic Synthesis
Based on the properties of 2-methyl-2-octanol and its analogy to other tertiary alcohols, it is a

promising solvent for several key classes of organic reactions. Its high boiling point allows for a

wide operational temperature range, which can be advantageous for reactions with high

activation energies.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern

organic synthesis. The choice of solvent can significantly influence the reaction rate, yield, and

selectivity. Tertiary alcohols have been shown to be effective solvents in this context.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

While direct examples using 2-methyl-2-octanol are not prevalent in the literature, the use of

tert-amyl alcohol (2-methyl-2-butanol) provides a strong precedent. The higher boiling point of

2-methyl-2-octanol may offer advantages in reactions involving less reactive coupling partners

that require higher temperatures.

b) Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Tertiary

alcohols like tert-butanol are commonly used solvents for this reaction. The sterically hindered

nature of 2-methyl-2-octanol can be beneficial in preventing side reactions, and its high

boiling point can facilitate the coupling of challenging substrates.

Experimental Protocols
The following protocols are based on established procedures for analogous tertiary alcohol

solvents and are adapted for the use of 2-methyl-2-octanol. Researchers should consider

these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling reaction using 2-methyl-2-octanol as the solvent.

Materials:

Aryl bromide (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

Potassium carbonate (K₂CO₃, 2.0 mmol)

2-Methyl-2-octanol (5 mL)

Deionized water (0.5 mL)

Procedure:

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic

acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle

three times.

Add 2-methyl-2-octanol and deionized water via syringe.

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress

by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical based on analogous systems):

Aryl Halide
Arylboronic
Acid

Catalyst
System

Temperatur
e (°C)

Time (h) Yield (%)

4-

Bromotoluen

e

Phenylboroni

c acid

Pd(OAc)₂ /

PPh₃
110 16 85-95

1-Bromo-4-

methoxybenz

ene

4-

Acetylphenyl

boronic acid

Pd(dppf)Cl₂ 120 24 75-85

2-

Bromopyridin

e

3-

Thiophenebor

onic acid

Pd₂(dba)₃ /

SPhos
130 18 80-90

Protocol 2: Buchwald-Hartwig Amination of an Aryl
Halide with a Primary Amine
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This protocol provides a general method for the palladium-catalyzed amination of an aryl halide

with a primary amine using 2-methyl-2-octanol as the solvent.

Materials:

Aryl halide (1.0 mmol)

Primary amine (1.2 mmol)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

2-Methyl-2-octanol (5 mL)

Procedure:

In a glovebox, add the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry

Schlenk tube equipped with a magnetic stir bar.

Remove the Schlenk tube from the glovebox.

Add 2-methyl-2-octanol and the primary amine via syringe under a positive pressure of inert

gas.

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the

reaction progress by TLC or GC-MS.

After completion, cool the reaction to room temperature.

Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

Wash the Celite® pad with additional diethyl ether (10 mL).

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Quantitative Data (Hypothetical based on analogous systems):

Aryl Halide Amine
Catalyst
System

Temperatur
e (°C)

Time (h) Yield (%)

4-

Chlorotoluen

e

Aniline
Pd₂(dba)₃ /

XPhos
100 18 90-98

1-Bromo-3,5-

dimethylbenz

ene

Benzylamine
Pd(OAc)₂ /

RuPhos
110 24 85-95

2-

Chloropyridin

e

Morpholine
Pd-PEPPSI-

IPr
120 16 88-96

Visualizations
Logical Workflow for Solvent Selection in Organic
Synthesis
The following diagram illustrates a simplified decision-making process for selecting a solvent

for a given organic reaction, highlighting where a high-boiling, sterically hindered alcohol like 2-
methyl-2-octanol might be advantageous.
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Define Reaction Requirements

High Temperature Required?

Consider High-Boiling Solvents
(e.g., Toluene, DMF, 2-Methyl-2-octanol)

Yes

Consider Lower-Boiling Solvents
(e.g., THF, DCM, Acetone)

No

Solvent Reactivity a Concern?

Consider Inert Solvents
(e.g., Tertiary Alcohols, Hindered Ethers)

Yes

Consider Protic/Reactive Solvents
(e.g., Primary/Secondary Alcohols, Water)

No

Required Polarity?

Consider Polar Aprotic Solvents
(e.g., DMF, DMSO, Acetonitrile)

High

Consider Nonpolar Solvents
(e.g., Hexane, Toluene)

Low

2-Methyl-2-octanol is a
Suitable Candidate

Click to download full resolution via product page

Caption: A flowchart illustrating the decision process for solvent selection.

General Catalytic Cycle for Palladium-Catalyzed Cross-
Coupling
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The following diagram outlines the fundamental steps in a typical palladium-catalyzed cross-

coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

Pd(0)L_n
(Active Catalyst)

Oxidative Addition
(R-X)

L_nPd(II)(R)(X)

Transmetalation
(R'-M)

L_nPd(II)(R)(R')

Reductive Elimination

Regeneration

Product
(R-R')

Click to download full resolution via product page

Caption: A diagram of a generic palladium cross-coupling catalytic cycle.

Conclusion
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2-Methyl-2-octanol holds considerable promise as a high-boiling, non-reactive solvent for a

variety of organic transformations. Its physical properties make it particularly well-suited for

high-temperature applications where solvent stability is paramount. While direct, published

applications are still emerging, the successful use of analogous tertiary alcohols in key

reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a strong

foundation for its adoption in both academic and industrial research. The protocols and data

presented herein, based on these analogies, offer a valuable starting point for chemists

seeking to explore the utility of this versatile solvent. Further research into the specific effects of

2-methyl-2-octanol on reaction kinetics and selectivity is warranted and will undoubtedly

expand its application in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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